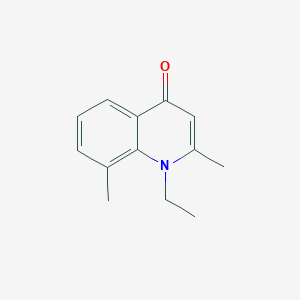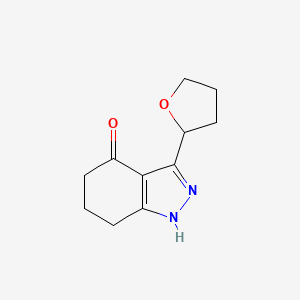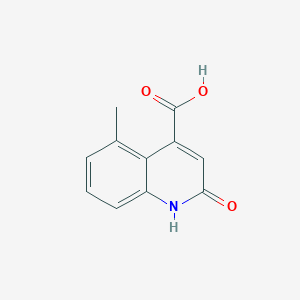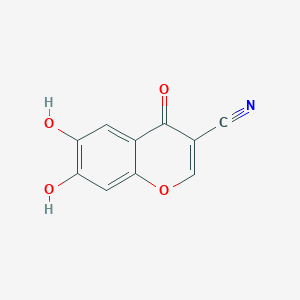
7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that features both an imidazole ring and a tetrahydroisoquinoline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while tetrahydroisoquinoline is a partially saturated isoquinoline derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of an imidazole derivative with a tetrahydroisoquinoline precursor. One common method involves the reaction of 1H-imidazole with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The tetrahydroisoquinoline moiety can be reduced to form fully saturated isoquinoline derivatives.
Substitution: Both the imidazole and tetrahydroisoquinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the tetrahydroisoquinoline moiety produces fully saturated isoquinoline derivatives .
科学研究应用
7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
作用机制
The mechanism of action of 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the tetrahydroisoquinoline moiety can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
1H-Imidazole: A simpler compound with similar chemical properties but lacking the tetrahydroisoquinoline moiety.
Tetrahydroisoquinoline: A compound with similar structural features but lacking the imidazole ring.
Uniqueness: 7-(1H-Imidazol-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the imidazole and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
7-imidazol-1-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-12(15-6-5-14-9-15)7-11-8-13-4-3-10(1)11/h1-2,5-7,9,13H,3-4,8H2 |
InChI 键 |
XJMXUCHONYBDQJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=C2)N3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)


![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)
![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)
![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)






